molecular formula C21H13NO6S B375168 2-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)BENZOIC ACID

2-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)BENZOIC ACID

Cat. No.: B375168
M. Wt: 407.4g/mol
InChI Key: LBBSTUFZLPYFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)BENZOIC ACID is a complex organic compound with the molecular formula C21H13NO6S This compound is characterized by the presence of an anthracene core, which is a polycyclic aromatic hydrocarbon, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)BENZOIC ACID typically involves the reaction of 9,10-anthraquinone with sulfonyl chloride, followed by the introduction of the benzoic acid group. The reaction conditions often require the use of a strong acid catalyst and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyanthracene compounds.

Scientific Research Applications

2-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)BENZOIC ACID has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid
  • 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
  • N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide

Uniqueness

2-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)BENZOIC ACID is unique due to its sulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where sulfonyl functionality is required.

Properties

Molecular Formula

C21H13NO6S

Molecular Weight

407.4g/mol

IUPAC Name

2-[(9,10-dioxoanthracen-2-yl)sulfonylamino]benzoic acid

InChI

InChI=1S/C21H13NO6S/c23-19-13-5-1-2-6-14(13)20(24)17-11-12(9-10-15(17)19)29(27,28)22-18-8-4-3-7-16(18)21(25)26/h1-11,22H,(H,25,26)

InChI Key

LBBSTUFZLPYFGT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=CC=C4C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=CC=C4C(=O)O

Origin of Product

United States

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